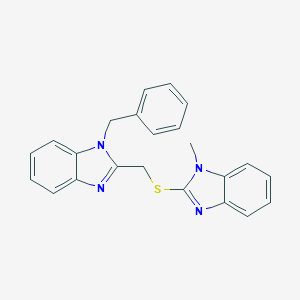![molecular formula C18H15F4N3O3 B317552 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B317552.png)
1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Addition of the trifluoromethyl group.
Piperazine Ring Formation: Cyclization to form the piperazine ring.
Methanone Formation: Introduction of the methanone group.
Each step requires specific reagents and conditions, such as strong acids for nitration, fluorinating agents like Selectfluor, and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
科学研究应用
1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its activity against certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(4-Fluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine: Unique due to its specific combination of functional groups.
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
4-Fluorophenyl 3-nitro-2-pyridinesulfenate: Contains similar functional groups but different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine, nitro, and trifluoromethyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C18H15F4N3O3 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H15F4N3O3/c19-13-3-1-12(2-4-13)17(26)24-9-7-23(8-10-24)16-6-5-14(25(27)28)11-15(16)18(20,21)22/h1-6,11H,7-10H2 |
InChI 键 |
XHFJBVHVGSMBSK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-DIMETHOXYPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317470.png)
![2-(4-Bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317476.png)
![2-{[(4-iodophenyl)sulfonyl]amino}-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-3-phenylpropanamide](/img/structure/B317478.png)
![ethyl N-[(2R)-3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B317479.png)

![2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B317481.png)
![4-{[5-(3-acetylphenyl)-2-furyl]methylene}-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317482.png)
![ethyl 2-chloro-5-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B317483.png)
![4-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317484.png)
![5-[5-(2-Methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317487.png)
![5-[3-Bromo-4-[(4-bromophenyl)methoxy]phenyl]-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one](/img/structure/B317489.png)
![5-[5-(2-Methyl-5-nitrophenyl)furan-2-yl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B317491.png)
![2-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B317492.png)
